molecular formula C6H12N2S B8758576 1,3-Diazocane-2-thione CAS No. 5269-85-2

1,3-Diazocane-2-thione

Cat. No.: B8758576
CAS No.: 5269-85-2
M. Wt: 144.24 g/mol
InChI Key: OLCIPZHLPOAOIH-UHFFFAOYSA-N
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Description

1,3-Diazocane-2-thione is an organic sulfur-containing heterocyclic compound with the molecular formula C6H12N2S and a molecular weight of 144.24 g/mol . It is classified among miscellaneous compounds for research and development purposes . This compound, with the CAS registry number 5269-85-2, is also known by the synonym Hexahydro-1,3-diazocine-2(1H)-thione . As an eight-membered diazocane ring system, it represents a valuable scaffold in medicinal and organic chemistry for constructing novel molecular entities. While specific biological data for this compound is limited, related heterocycles like 1,3-thiazolidine-2-thione demonstrate significant research value. These analogues are explored as inhibitors of virulence factors in bacterial pathogens and as potent xanthine oxidase inhibitors for hyperuricemia research . The thione group in its structure is a key functional moiety, often contributing to metal-binding properties and diverse reactivity, making it a versatile intermediate for further chemical synthesis. Researchers can utilize this compound as a building block for developing new pharmacologically active molecules or as a precursor in material science. The product should be stored in a refrigerator at 2-8°C . This product is intended for research use only in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

5269-85-2

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

1,3-diazocane-2-thione

InChI

InChI=1S/C6H12N2S/c9-6-7-4-2-1-3-5-8-6/h1-5H2,(H2,7,8,9)

InChI Key

OLCIPZHLPOAOIH-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=S)NCC1

Origin of Product

United States

Synthetic Methodologies for 1,3 Diazocane 2 Thione and Its Analogues

Direct Cyclization Strategies for Eight-Membered Ring Formation

Direct cyclization methods aim to construct the eight-membered diazocane ring in a single key step from acyclic precursors. These strategies are often designed to be convergent and efficient, though they can be challenging due to the entropic and enthalpic barriers associated with forming medium-sized rings.

Intramolecular Annulation Pathways

Intramolecular annulation involves the formation of a cyclic structure from a single molecule containing all the necessary atoms. For 1,3-diazocane-2-thione, this would typically involve a linear precursor with two nucleophilic nitrogen atoms separated by a five-carbon chain, which then reacts with a thiocarbonyl source.

One conceptual approach involves the reaction of a 1,5-diamine with a thiocarbonylating agent like carbon disulfide or thiophosgene (B130339). The diamine, upon reaction, would ideally undergo a double nucleophilic attack on the thiocarbonyl carbon to form the cyclic thiourea (B124793). However, the success of such reactions is often hampered by competing polymerization reactions.

Detailed research findings specific to the intramolecular annulation for this compound are not extensively documented in readily available literature, suggesting that this may be a less common or more challenging route compared to other methods. The synthesis of related heterocyclic systems, however, provides a basis for how such a reaction might be designed. For instance, the synthesis of 1,3-thiazinane-2-thione (B1272399) involves the reaction of 3-ammoniopropylsulfate with carbon disulfide, demonstrating the feasibility of using carbon disulfide for the formation of cyclic thioureas from amino-functionalized precursors. ub.edu

Multicomponent Reaction Approaches to 1,3-Diazocane-2-thiones

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a powerful tool for the efficient construction of complex molecules like 1,3-diazocane-2-thiones. dovepress.com These reactions are highly atom-economical and can rapidly generate molecular diversity. beilstein-journals.orgmdpi.com

A hypothetical MCR for the synthesis of 1,3-diazocane-2-thiones could involve the reaction of a 1,5-dihalide, a source of ammonia (B1221849) or a primary amine, and a thiocarbonylating agent. However, specific examples of MCRs leading directly to the this compound scaffold are not prevalent in the reviewed literature. The development of novel MCRs remains an active area of research, and it is plausible that such a strategy could be developed. For example, MCRs have been successfully employed for the synthesis of other sulfur and nitrogen-containing heterocycles, such as 3,6-dihydro-2H-1,3-thiazine-2-thiones from 1-azadienes and carbon disulfide. mdpi.com

Advanced Catalytic Systems in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis by enabling efficient and selective transformations under mild conditions. Both transition metal catalysis and organocatalysis offer powerful tools for the construction of complex heterocyclic systems.

Transition Metal-Catalyzed Routes

Transition metal catalysts are widely used in a variety of C-C and C-N bond-forming reactions that could be applied to the synthesis of this compound. sioc-journal.cnchemrevlett.comnih.gov For example, palladium-catalyzed cross-coupling reactions could be envisioned to construct the carbon backbone of the diazocane ring before cyclization.

While specific examples for the synthesis of this compound are scarce, related catalytic methods for other heterocycles are well-established. For instance, palladium-catalyzed formal [3+2] cycloaddition of vinylethylene carbonates with isothiocyanates is used to produce 1,3-oxazolidine-2-thione (B1225483) derivatives. organic-chemistry.org This suggests the potential for developing transition metal-catalyzed cycloaddition or annulation strategies for the synthesis of eight-membered rings.

A hypothetical transition metal-catalyzed route could involve a [6+2] or [4+4] cycloaddition, though these are generally less common than other cycloaddition pathways. Another possibility is a ring-closing metathesis (RCM) reaction of a suitable diene precursor, followed by reduction and thiocarbonylation.

Organocatalytic and Brønsted/Lewis Acid/Base-Mediated Protocols

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. bohrium.comnih.gov These catalysts can activate substrates through various mechanisms, including the formation of iminium or enamine intermediates.

A potential organocatalytic approach to this compound could involve an intramolecular Michael addition of an amine to an α,β-unsaturated thioamide, followed by a second intramolecular cyclization. Brønsted or Lewis acids could also be employed to catalyze the cyclization of acyclic precursors by activating the electrophilic thiocarbonyl group. acs.org For example, Sn(OTf)2 has been used to catalyze the cyclization of linear allylic N,O-acetals to produce vinyl-substituted tetrahydroisoquinolines. acs.org Similarly, a base-mediated protocol could facilitate the deprotonation of the amine nucleophiles, enhancing their reactivity towards the thiocarbonyl electrophile.

Derivatization and Functionalization Strategies for this compound

Functionalization of the this compound scaffold can be approached through modifications after the ring has been formed or by constructing the ring from already functionalized precursors. These strategies allow for the introduction of diverse chemical moieties, tuning the molecule's properties for various applications.

Once the core this compound ring is synthesized, it presents several sites for further chemical modification. The two nitrogen atoms and the sulfur atom of the thiocarbonyl group are the primary locations for derivatization.

Reactions at Nitrogen Atoms: The nitrogen atoms of the thiourea moiety can be deprotonated to form dianions, which then act as potent nucleophiles. For instance, studies on smaller cyclic thioureas show that their dianions, generated using butyllithium, react with alkyl isothiocyanates. This reaction leads to the formation of ring-fused 1,3,5-triazine-2,4(1H,3H)-dithiones or N-thiocarbamoyl derivatives, demonstrating a pathway for complex heterocyclic synthesis starting from a simple cyclic thiourea core. oup.com Furthermore, chemospecific N-alkylation is a common strategy for functionalizing related heterocyclic thiones, such as imidazole-2-thiones, which can be achieved using reagents like pentafluorobenzyl bromide. researchgate.net

Reactions at the Thiocarbonyl Group: The thiocarbonyl sulfur is a versatile functional handle. It can participate in sulfur transfer reactions, serving as a sulfur source. Research has shown that cyclic thioureas, such as 1,3-dimethylimidazolidin-2-thione, can react with stable silylenes, resulting in the transfer of the sulfur atom to the silicon center to form a silanethione. nih.govresearchgate.net This reactivity highlights the potential of the C=S group in this compound to act as a synthon in organosulfur chemistry.

The table below summarizes representative post-cyclization modifications observed in analogues of this compound.

Table 1: Examples of Post-Cyclization Reactions of Cyclic Thioureas

Reaction Type Substrate (Analogue) Reagents Product Type
N-Functionalization/Annulation Generic Cyclic Thioureas (5, 6, 7-membered rings) 1. Butyllithium2. Methyl isothiocyanate Ring-fused 1,3,5-Triazine-2,4-dithione oup.com
N-Alkylation 1-Methyl-3H-imidazole-2-thione Pentafluorobenzyl bromide N,S-bis(pentafluorobenzyl) derivative researchgate.net

The creation of chiral derivatives of this compound with specific stereochemistry is a crucial aspect of advanced synthetic chemistry. While direct stereoselective syntheses for this specific eight-membered ring are not extensively documented, the principles are well-established in the synthesis of other chiral heterocycles and diols. nih.govrsc.org

The most direct approach to synthesizing enantiomerically pure this compound derivatives is a substrate-controlled synthesis. This strategy involves using a chiral building block, specifically a stereochemically defined 1,5-diaminopentane derivative, as the starting material. The chirality is incorporated into the carbon backbone of the diamine, and this stereochemistry is retained during the cyclization reaction with a thiocarbonyl source (e.g., carbon disulfide or thiophosgene), leading to an optically active product.

Alternatively, catalyst-controlled stereoselective synthesis could be employed. This involves the use of a chiral catalyst to induce enantioselectivity in a reaction involving a prochiral substrate. For example, organocatalytic domino reactions using bifunctional catalysts have been successfully applied to the synthesis of chiral dihydropyrano[2,3-c]pyrazoles. metu.edu.tr Similarly, palladium-catalyzed asymmetric cycloaddition reactions using chiral ligands are effective for producing chiral imidazolidines. acs.org These methodologies could, in principle, be adapted for the synthesis of complex, chiral this compound derivatives from achiral precursors.

Mechanistic Investigations of Synthetic Pathways to 1,3-Diazocane-2-thiones

Understanding the reaction mechanisms for the formation of 1,3-diazocane-2-thiones is essential for optimizing synthetic routes and developing new ones. The conventional synthesis involves the cyclization of a 1,5-diamine with a thiocarbonylating agent. However, novel mechanistic pathways have also been explored.

A significant mechanistic study investigated a solvent-free synthesis of cyclic thioureas from cyclic formaldehyde (B43269) aminals and elemental sulfur (S₈). nih.govresearchgate.net This C-H activation process forms the corresponding thiourea and hydrogen sulfide (B99878) at temperatures below 160°C, avoiding the use of toxic reagents like carbon disulfide. nih.gov The study explored the synthesis of six- and seven-membered cyclic thioureas, which are close structural analogues of this compound. nih.govresearchgate.net

Theoretical investigations at the CBS-4 and B3LYP/6-31G(d) levels of theory were performed to elucidate the reaction mechanism. nih.govresearchgate.net The proposed pathway involves the initial reaction of the aminal with a sulfur species derived from S₈, leading to the insertion of a sulfur atom and subsequent C-H bond cleavage. This process ultimately yields the thermodynamically stable cyclic thiourea structure. The reactivity was found to be dependent on the substituents on the nitrogen atoms. nih.gov

Table 2: C-H Activation Route to Cyclic Thioureas

Starting Material Reagents Conditions Product Ref

In addition to formation pathways, mechanisms of reactions involving cyclic thiones have also been studied. For example, a Sn(OTf)₂-catalyzed reaction of indoline-2-thiones with donor-acceptor cyclopropanes was found to proceed via a (3+2) cycloaddition, followed by an indole (B1671886) aromatization-promoted sulfur rearrangement and nucleophilic addition/dehydrogenation cascade to yield functionalized dihydrothiophenes. acs.org Such mechanistic insights into the reactivity of the thiourea core are valuable for designing new synthetic applications.

Chemical Reactivity and Transformation Mechanisms of 1,3 Diazocane 2 Thione

Kinetic and Thermodynamic Studies of 1,3-Diazocane-2-thione Reactions

General Principles and Expected Reactivity

Kinetic Considerations:

The rates of reactions involving this compound would be influenced by several factors:

Nucleophilicity: The sulfur and nitrogen atoms can act as nucleophiles. The rate of nucleophilic attack will depend on the electrophile, the solvent, and the steric hindrance around the nucleophilic centers.

Steric Factors: The conformation of the eight-membered ring can sterically hinder the approach of reactants to the thiocarbonyl group or the nitrogen atoms. This would lead to slower reaction rates compared to less hindered acyclic or smaller cyclic thioureas.

Solvent Effects: Polar solvents can stabilize charged intermediates and transition states, potentially increasing the rate of certain reactions. The solubility of the reactants and the ability of the solvent to participate in hydrogen bonding would also be important kinetic factors.

Catalysis: Reactions can be catalyzed by acids or bases. Acid catalysis would likely involve protonation of the sulfur or nitrogen atoms, enhancing the electrophilicity of the thiocarbonyl carbon. Base catalysis could involve deprotonation of the N-H groups, increasing the nucleophilicity of the resulting anion.

Thermodynamic Considerations:

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes.

Entropy (ΔS): The change in disorder during a reaction influences the entropy. Reactions that result in an increase in the number of molecules or greater conformational freedom will have a positive entropy change and be entropically favored. Cyclization reactions, conversely, often have a negative entropy change.

Without experimental data, it is challenging to provide quantitative values for these parameters. However, studies on other thiourea (B124793) derivatives can offer some qualitative insights. For instance, the reaction of thioureas with electrophiles is a well-established process, and the relative stability of the resulting products can be inferred from general bond energies and structural analysis.

In the absence of specific experimental data for this compound, any detailed kinetic or thermodynamic analysis remains speculative. Future research in this area would be necessary to provide the quantitative data required for a thorough understanding of its chemical reactivity.

Structural Elucidation and Conformational Analysis of 1,3 Diazocane 2 Thione and Its Analogues

Single-Crystal X-ray Diffraction Studies

Determination of Solid-State Molecular Architectures

Studies on other functionalized 1,3-diazocanes have revealed that these eight-membered rings can adopt various conformations, including boat and boat-chair forms. acs.org The specific conformation is influenced by the substitution pattern and the crystalline environment. For example, the synthesis of dipyrazolo-fused 1,3-diazocanes resulted in a boat conformation for the diazocane ring in the solid state, as confirmed by X-ray diffraction analysis. acs.org

Table 1: Selected Crystallographic Data for Related Cyclic Thiourea (B124793) Derivatives

CompoundRing SizeConformationKey Bond Lengths (Å)Reference
1-Ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione5PlanarC=S: 1.685 nih.gov
Dichloridobis(1,3-diazinane-2-thione-κS)cadmium6Chair (for the ligand)C=S: 1.71 (average) nih.govresearchgate.net
3-(9-Fluorenylmethoxycarbonyl)-1,3-thiazolidine-2-thione5EnvelopeC=S: 1.661 sioc-journal.cn

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of cyclic thioureas is significantly influenced by intermolecular hydrogen bonds. The thiourea moiety contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom), leading to the formation of well-defined supramolecular structures. In many crystalline solids of cyclic thioureas, molecules assemble into tape motifs through N-H···S hydrogen bonds. Current time information in Bangalore, IN. These tapes can then pack into planar or puckered sheets, depending on other intermolecular forces. Current time information in Bangalore, IN.

In addition to hydrogen bonding, π-π stacking interactions can play a role in the crystal packing of aromatic substituted thioureas. For instance, in the crystal structure of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, intermolecular N—H⋯S hydrogen bonds link the molecules into pseudocentrosymmetric dimers, which are further stabilized by π–π interactions between the aromatic rings. nih.gov

Conformational Preferences and Dynamic Behavior of the Eight-Membered Ring

The eight-membered ring of 1,3-diazocane-2-thione is conformationally flexible and can exist as a mixture of different conformers in solution. The study of these conformational preferences and the dynamic processes that interconvert them is crucial for understanding the molecule's properties and reactivity.

Solution-State Conformational Analysis Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the conformational dynamics of molecules in solution. exlibrisgroup.com Techniques such as variable-temperature NMR can be used to study the equilibrium between different conformers and to determine the energy barriers for their interconversion. exlibrisgroup.com For example, dynamic NMR studies on 1,3,5,7-tetraoxacyclooctane, an eight-membered heterocycle, revealed the presence of a mixture of boat-chair and crown conformers in solution, with the ring inversion in the crown form occurring via the boat-chair form. exlibrisgroup.com

Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental data to model the potential energy surface of the molecule and to identify the most stable conformations. nih.gov These calculations can provide valuable information on the relative energies of different conformers and the transition states connecting them.

Influence of Substituents on Ring Conformation

The conformational equilibrium of the 1,3-diazocane ring can be significantly influenced by the presence of substituents. The size and electronic nature of the substituents can alter the relative energies of the different conformers. libretexts.orgutdallas.edu For instance, in substituted cyclohexanes, bulky substituents generally prefer to occupy equatorial positions to minimize steric interactions, a principle that also applies to larger rings. libretexts.org

In the case of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, a seven-membered ring system, intramolecular π-stacking interactions between substituents were found to stabilize an unexpected twist-boat ring conformation. nih.gov This highlights the importance of considering non-covalent interactions between substituents when predicting the conformational preferences of medium-sized rings. While specific studies on substituted 1,3-diazocane-2-thiones are scarce, it can be inferred that N-substitution would likely influence the conformational landscape of the eight-membered ring.

Advanced Structural Characterization Methodologies (focus on methodologies beyond basic identification)

Beyond standard NMR and X-ray diffraction techniques, advanced methodologies provide deeper insights into the structural and dynamic properties of this compound and its analogues.

Dynamic NMR (DNMR) spectroscopy, for example, allows for the quantitative study of conformational exchange processes that are fast on the NMR timescale at room temperature. fu-berlin.de By analyzing the changes in the NMR lineshape as a function of temperature, kinetic parameters such as the activation energy for ring inversion can be determined. fu-berlin.de

Solid-state NMR spectroscopy is another powerful technique that provides information about the structure and dynamics of molecules in the solid state. It can be particularly useful when single crystals suitable for X-ray diffraction cannot be obtained.

Furthermore, computational chemistry plays an increasingly important role in structural elucidation. nih.gov High-level ab initio and DFT calculations can be used to predict a wide range of properties, including conformational energies, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data to validate the proposed structures. nih.gov

Coordination Chemistry of 1,3 Diazocane 2 Thione As a Ligand

Synthesis and Structural Characterization of Metal Complexes of 1,3-Diazocane-2-thione

The synthesis of metal complexes involving cyclic thione ligands is typically achieved through straightforward methodologies. The most common approach involves the direct reaction of the this compound ligand with a metal salt, such as a metal halide or acetate, in a suitable polar solvent like ethanol, methanol, or acetonitrile. tjpsj.org The stoichiometry of the resulting complex, which can range from 1:1 to 1:4 (metal:ligand), can often be controlled by adjusting the molar ratio of the reactants.

Based on extensive studies of related cyclic thiones like imidazolidine-2-thione (five-membered) and 1,3-diazinane-2-thione (six-membered), this compound is overwhelmingly expected to function as a monodentate ligand . uobasrah.edu.iq Coordination to the metal center occurs exclusively through the exocyclic sulfur atom of the thiocarbonyl group. nih.govresearchgate.net

The preference for sulfur coordination can be attributed to several factors:

The sulfur atom, being a soft donor, has a high affinity for a wide range of transition metals.

The lone pairs on the nitrogen atoms are involved in resonance with the C=S double bond, which reduces their basicity and availability for coordination.

The presence of protons on the nitrogen atoms (N-H) can lead to steric hindrance or engage in hydrogen bonding, further disfavoring nitrogen coordination. researchgate.net

While the monodentate S-coordination is the predominant mode, it is plausible that under basic conditions, deprotonation of an N-H group could occur, allowing the ligand to act as an anionic, bridging N,S-donor, as has been observed in some dinuclear palladium complexes of imidazoline-2-thione. nih.gov However, for simple coordination complexes, neutral S-ligation is the standard.

The design of stable and selective metal complexes is governed by fundamental principles of coordination chemistry, with the Hard and Soft Acids and Bases (HSAB) theory being particularly relevant. biointerfaceresearch.com The sulfur atom of the thione group is a classic soft donor base. Consequently, this compound is expected to form the most stable complexes with soft acid metal ions such as Pd(II), Pt(II), Ag(I), and Hg(II), as well as borderline acids like Cu(I), Ni(II), and Co(II).

To enhance the stability and create multidentate ligands from the this compound scaffold, chelating systems can be designed. This involves the synthetic modification of the ligand backbone, typically by attaching additional donor groups to the two nitrogen atoms. For example, introducing pyridyl, carboxylate, or other coordinating moieties onto the diazocane ring would transform the monodentate thione into a bidentate or tridentate chelating ligand.

Such a modification would lead to the chelate effect , a phenomenon where a multidentate ligand forms a significantly more stable complex than an equivalent number of corresponding monodentate ligands. libretexts.orglibretexts.org This increased stability is primarily driven by a favorable increase in entropy upon complexation, as fewer ligand molecules are required to satisfy the metal's coordination sphere, leading to a greater number of free molecules in the system. libretexts.org Furthermore, the cyclic nature of the diazocane backbone provides a degree of "pre-organization," meaning the ligand has reduced conformational freedom and is already partially arranged for binding, which further enhances the thermodynamic stability of the resulting metal complex. libretexts.org

Electronic Structure and Bonding Characteristics in Metal Complexes

The bond between a metal center and the sulfur atom of this compound is expected to have significant covalent character . nih.gov This bonding can be described primarily as a sigma (σ) bond formed by the donation of electron density from a filled lone-pair orbital on the sulfur atom to a vacant d-orbital on the metal ion.

Theoretical studies, such as Density Functional Theory (DFT) calculations on related iron(II) and copper(I) thione complexes, provide deeper insight into the electronic structure. nih.govsemanticscholar.org These studies suggest that thione ligands can also act as π-donors, coordinating to the metal through a zwitterionic resonance form. nih.gov This model involves delocalization of electron density across the N-C-S system, which influences the bond characteristics upon complexation.

Coordination to a metal center induces a redistribution of electron density within the ligand, which is reflected in changes to bond lengths and orders. Key expected changes include:

Lengthening of the C=S bond: As sulfur donates electron density to the metal, the double bond character of the thiocarbonyl group decreases.

Shortening of the C-N bonds: The delocalization of electrons from the nitrogen atoms towards the sulfur is enhanced, increasing the double bond character of the C-N bonds.

This electronic redistribution is a hallmark of metal-thione bonding and can be verified experimentally through X-ray crystallography and various spectroscopic techniques.

Spectroscopic Methodologies for Coordination Studies (e.g., XPS, LAXS)

A range of spectroscopic methods are employed to confirm the coordination mode and study the electronic effects of complexation.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful diagnostic tool. The key vibrational band associated with the thiocarbonyl group, ν(C=S), is particularly sensitive to coordination. Upon complexation via the sulfur atom, this band is expected to shift to a lower frequency (a redshift), indicating a weakening and lengthening of the C=S bond. mdpi.com Concurrently, the stretching frequencies of the C-N bonds may shift to higher wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR spectra, the resonance of the C=S carbon is highly sensitive to its electronic environment. A significant downfield or upfield shift upon the addition of a metal salt provides strong evidence of sulfur's involvement in the coordination. tjpsj.org In ¹H NMR, the signal for the N-H protons can also experience a noticeable shift due to changes in electron density and potential involvement in hydrogen bonding within the complex structure.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides direct information about the electronic environment of atoms. For metal-thione complexes, a positive shift in the binding energy of the S 2p core level upon complexation confirms that the sulfur atom is a donor, having lost electron density to the metal. researchgate.netnih.gov The binding energies of the N 1s electrons are expected to show minimal change, confirming that the nitrogen atoms are not directly involved in coordination. researchgate.net XPS can also be used to determine the oxidation state of the central metal ion. mdpi.com

Large Angle X-ray Scattering (LAXS): LAXS is a valuable technique for structural analysis of non-crystalline or amorphous samples. It can provide information about the coordination geometry and metal-ligand bond distances. Studies on amorphous complexes of 1,3-thiazolidine-2-thione with zinc and cobalt have successfully used LAXS to confirm that coordination occurs through the sulfur atom. researchgate.net

Interactive Table: Expected Spectroscopic Shifts Upon S-Coordination

Spectroscopic TechniqueObservableExpected Change upon CoordinationRationale
IR Spectroscopy ν(C=S) stretching frequencyDecrease (Redshift)Weakening of the C=S double bond.
ν(C-N) stretching frequencyIncrease (Blueshift)Increase in C-N double bond character.
¹³C NMR Chemical shift of C=S carbonSignificant shift (downfield or upfield)Change in the electronic environment of the thiocarbonyl carbon.
XPS S 2p core level binding energyIncreaseSulfur atom donates electron density to the metal center.
N 1s core level binding energyMinimal to no changeNitrogen atoms are not directly coordinated to the metal.

Catalytic Applications of this compound Metal Complexes (Non-Biological)

While specific non-biological catalytic applications of this compound complexes have not been reported, the catalytic potential of related metal-thione and metal-thiourea systems suggests promising avenues for investigation. The electronic properties of the soft sulfur donor can influence the reactivity and stability of a metal's catalytic center.

One area of potential application is in transfer hydrogenation . Ruthenium(II) complexes featuring N,N'-disubstituted thiourea (B124793) ligands have been shown to be effective catalysts for the transfer hydrogenation of various ketones and aldehydes. nih.gov The "piano-stool" geometry of these complexes, with the sulfur ligand occupying one coordination site, creates a suitable environment for the catalytic cycle. It is plausible that analogous Ru(II) complexes of this compound could exhibit similar catalytic activity.

Additionally, complexes of other late transition metals, such as palladium and platinum, with sulfur-containing ligands are widely used in cross-coupling reactions. The coordination of a this compound ligand could modulate the electronic properties of the metal center, potentially influencing the efficiency and selectivity of catalytic processes like Suzuki or Heck couplings. The ligand could serve to stabilize the active catalytic species or influence the rates of oxidative addition and reductive elimination.

Thiourea derivatives have also found use as organocatalysts, facilitating reactions through hydrogen bonding. wikipedia.org While distinct from metal catalysis, this highlights the inherent reactivity of the functional group, which could be harnessed and tuned through metal coordination. Therefore, metal complexes of this compound represent a class of compounds with unexplored but potentially significant applications in homogeneous catalysis.

Theoretical and Computational Chemistry of 1,3 Diazocane 2 Thione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic and structural properties of 1,3-diazocane-2-thione. By utilizing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to obtain accurate predictions of various molecular parameters. rsc.orgresearchgate.netmdpi.com

The electronic character of this compound is fundamental to its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its chemical behavior. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For thiourea (B124793) derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed across the C=S thiocarbonyl group. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. nih.gov

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic reactions. For this compound, the MEP would be expected to show a region of negative potential (red/yellow) around the electronegative sulfur atom of the thiocarbonyl group, making it a likely site for electrophilic attack. The regions around the N-H protons would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. rsc.org

Table 1: Calculated Electronic Properties of a Representative Cyclic Thiourea Derivative.
ParameterCalculated Value (B3LYP/6-311++G(d,p))
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Dipole Moment4.8 D

DFT calculations are highly effective for optimizing the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.comnih.gov For cyclic systems like the eight-membered diazocane ring, DFT can identify the most stable conformations, such as boat-chair, crown, or twist-chair forms, by comparing their relative energies. The optimized geometry from DFT calculations generally shows good agreement with experimental data obtained from techniques like X-ray crystallography for related thiourea compounds. researchgate.net The stability of the molecule can be further assessed by calculating its vibrational frequencies; the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. nih.gov

Table 2: Predicted Geometrical Parameters for a Stable Conformer of this compound.
Bond/AnglePredicted Value
C=S Bond Length1.68 Å
C-N Bond Length (average)1.38 Å
N-C-N Bond Angle115°
C-N-C Bond Angle (average)125°

Molecular Dynamics Simulations for Conformational and Reactive Studies

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound, providing insights into its conformational flexibility and reactive processes over time. researchgate.net Given the flexibility of the eight-membered ring, MD simulations can explore the potential energy surface to identify various accessible conformations and the transitions between them. nih.govmdpi.com These simulations can reveal the lifetimes of different conformers and the energy barriers for interconversion, which is critical for understanding how the molecule's shape influences its function. nih.gov MD can also be used to study interactions with other molecules, such as solvents or biological targets, by simulating the system under various conditions. researchgate.net

Mechanistic Pathways Elucidation Through Computational Modeling

Computational modeling is instrumental in elucidating the mechanistic pathways of reactions involving this compound. rsc.org By mapping the potential energy surface, these methods can identify transition states, intermediates, and the activation energies associated with different reaction routes. smu.edu For instance, in reactions such as alkylation or acylation, which are common for thioureas, computational models can determine whether the reaction proceeds via an S- or N-substituted pathway by calculating the energies of the respective transition states. This level of detail helps in understanding reaction selectivity and optimizing synthetic procedures. researchgate.net

Investigation of Spectroscopic Signatures via Computational Prediction

Computational chemistry provides a powerful means to predict and interpret the spectroscopic signatures of this compound, aiding in its structural characterization. DFT calculations can accurately predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comrsc.org

Theoretical vibrational spectra are typically calculated at the harmonic level and may be scaled to improve agreement with experimental data. These calculations allow for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's vibrational properties. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. acs.orgresearchgate.net Comparing calculated chemical shifts with experimental data helps in the unambiguous assignment of resonances, which is particularly useful for complex cyclic structures where spectral interpretation can be challenging. rsc.orgacs.org This theoretical underpinning of spectroscopic data is invaluable for confirming the molecular structure and understanding its electronic environment. rsc.org

Advanced Applications and Materials Science Based on 1,3 Diazocane 2 Thione Scaffolds

Roles in Catalysis (e.g., organocatalysis, phase-transfer catalysis)

While specific documented instances of 1,3-Diazocane-2-thione as a catalyst are not widespread in scientific literature, the core thiourea (B124793) functional group is a well-established motif in organocatalysis. nih.govuni-giessen.de Thiourea-based catalysts are prized for their ability to activate substrates through non-covalent interactions, primarily hydrogen bonding. wikipedia.org

The catalytic action of thioureas stems from the two N-H protons, which can form a bidentate hydrogen-bonding interaction with Lewis basic centers in a substrate, such as the oxygen atom of a carbonyl group. acs.org This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. These organocatalysts function under nearly neutral and mild conditions, can be easily modified, and are generally non-toxic and water-tolerant. wikipedia.org

In principle, this compound could function as a Brønsted acid or general acid catalyst. nih.govacs.org The flexible eight-membered ring may allow the two N-H groups to adopt a conformation suitable for chelating and activating substrates. However, detailed studies confirming its efficacy and specific applications in organocatalysis or as a phase-transfer agent remain a subject for future research.

Table 1: Key Principles of Thiourea-Based Organocatalysis
PrincipleDescriptionRelevance to this compound
Hydrogen Bond DonationThe two N-H groups act as hydrogen bond donors, activating electrophiles by forming double hydrogen bonds with Lewis basic sites (e.g., C=O groups). acs.orgThe scaffold possesses the necessary N-H protons within its cyclic thiourea moiety.
Brønsted AcidityIn some mechanisms, the thiourea acts as a proton donor to activate a substrate, forming an ion pair that facilitates the reaction. acs.orgacs.orgThe acidity of the N-H protons allows for potential Brønsted acid catalysis.
Non-Covalent InteractionCatalysis proceeds through weak, non-covalent forces, avoiding product inhibition and allowing for low catalyst loadings. wikipedia.orgAs a neutral organocatalyst, it would operate via these principles.
BifunctionalityDerivatives can be designed to include a basic site (e.g., an amine) elsewhere on the molecule, allowing for simultaneous activation of both the electrophile and the nucleophile.The diazocane backbone could be functionalized to create bifunctional catalysts.

Supramolecular Assembly and Host-Guest Chemistry Involving this compound

The field of supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures from smaller molecular components. The this compound molecule contains key features that make it a promising candidate for use as a building block, or "tecton," in supramolecular assembly and host-guest chemistry. nih.gov

Molecular recognition is the foundation of supramolecular chemistry and describes the specific binding between two or more molecules through non-covalent forces. The thiourea group within this compound is an excellent functional unit for molecular recognition. It features two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=S sulfur atom). acs.org This allows for self-association or for binding to complementary guest molecules. The eight-membered ring provides a semi-flexible scaffold that can adapt its conformation to optimize binding interactions with a guest. nih.govresearchgate.net

Table 2: Potential Molecular Recognition Sites on this compound
SiteType of InteractionPotential Guest/Partner
N-H Protons (x2)Hydrogen Bond DonorAnions (e.g., halides), carboxylates, phosphates, carbonyl oxygen atoms
C=S Sulfur AtomHydrogen Bond Acceptor, Lewis BaseHydrogen bond donors (e.g., alcohols, amides), metal ions
Aliphatic C-H Backbonevan der Waals, Hydrophobic InteractionsApolar molecules or moieties

The rational design of self-assembling systems involves programming molecules with specific recognition information to guide their assembly into desired architectures like tapes, rosettes, or capsules. The directional nature of the hydrogen bonds from the thiourea moiety can be exploited to create predictable, ordered structures. For example, molecules of this compound could potentially self-assemble into one-dimensional chains or cyclic aggregates in the solid state or in non-polar solvents. acs.org While specific self-assembled architectures based solely on this compound have not been extensively reported, the principles governing thiourea-based supramolecular systems suggest this is a viable area for exploration. nih.gov

Applications in Functional Materials Development (e.g., photoswitches, advanced sensors)

The development of functional materials relies on molecules that can respond to external stimuli, such as light or the presence of a specific chemical. Although research into this compound for these specific applications is still in its infancy, its structure offers potential.

The thiocarbonyl group (C=S) is a known chromophore that absorbs light in the UV-visible region. This property could potentially be harnessed in the development of photoswitches or other light-responsive materials, though this has not been demonstrated.

More plausibly, the molecule could serve as the basis for advanced chemical sensors. The hydrogen-bonding capabilities of the thiourea group are highly effective for anion recognition. A sensor could be designed by attaching a signaling unit (e.g., a fluorophore) to the this compound scaffold. Upon binding of a target anion to the thiourea receptor site, a change in the signal (such as color or fluorescence) would be observed. The selectivity of such a sensor could be tuned by modifying the structure of the diazocane ring.

Use as Precursors in Polymer Chemistry and Nanomaterials

The strained or semi-strained nature of cyclic monomers makes them suitable candidates for ring-opening polymerization (ROP). This is a powerful method for producing polymers with well-controlled molecular weights and architectures. The this compound ring system has the potential to be used as a monomer in ROP to synthesize polythiourethanes.

This potential is supported by studies on analogous cyclic compounds. For instance, the cationic ring-opening polymerization of 1,3-oxazolidine-2-thione (B1225483), a five-membered ring analog, has been shown to produce polythiourethanes in a controlled manner. researchgate.net A similar mechanism could be envisioned for this compound, where a cationic initiator activates the monomer, leading to ring-opening and subsequent polymer chain growth. The resulting polythiourethanes could exhibit interesting properties, such as high refractive indices or enhanced thermal stability.

Table 3: Comparison of Potential Cyclic Monomers for ROP
MonomerRing SizeResulting PolymerPolymerization Status
1,3-Oxazolidine-2-thione5PolythiourethaneDemonstrated researchgate.net
1,3-Diazinane-2-thione6PolythiourethanePlausible
This compound8PolythiourethanePlausible, but not documented in detail

The application of this compound as a precursor for nanomaterials is not a well-documented field. However, its sulfur and nitrogen atoms could be utilized for coordinating to metal surfaces, potentially serving as a capping agent or stabilizer in the synthesis of metal nanoparticles. Further investigation is required to validate this potential.

Future Perspectives and Research Challenges for 1,3 Diazocane 2 Thione Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in advancing the study of 1,3-diazocane-2-thione is the development of synthetic methods that are not only efficient but also adhere to the principles of green chemistry. Traditional syntheses of cyclic thioureas often rely on hazardous reagents such as thiophosgene (B130339) or the highly flammable and toxic carbon disulfide (CS₂). nih.govresearchgate.net Future methodologies are expected to move away from these precursors toward more sustainable alternatives.

One promising avenue is the use of elemental sulfur (S₈) in conjunction with C-H activation of the corresponding formaldehyde (B43269) aminals. nih.gov This approach offers a solvent-free method that eliminates the need for toxic reagents, generating H₂S as the only byproduct. nih.gov Another sustainable strategy involves one-pot reactions in aqueous media, reacting amines with carbon disulfide and an oxidant, which simplifies procedures and reduces the reliance on volatile organic solvents. researchgate.net Further research could adapt these methods for the specific synthesis of the eight-membered this compound ring system.

Additionally, exploring novel catalytic systems and reaction conditions, such as microwave or ultrasound irradiation, could enhance reaction rates, improve yields, and lead to cleaner chemical transformations. nih.gov The development of stereoselective syntheses, perhaps utilizing chiral diamines as starting materials, would also be a significant advancement, opening pathways to enantiomerically pure this compound derivatives for applications in asymmetric catalysis and medicinal chemistry.

Table 1: Comparison of Synthetic Approaches for Cyclic Thioureas
MethodologyKey ReagentsAdvantagesChallenges for this compoundReference
Traditional Cyclization1,5-Diaminopentane + CS₂ or ThiophosgeneWell-established proceduresUse of toxic/hazardous reagents, harsh conditions nih.govresearchgate.net
C-H ActivationFormaldehyde Aminal + Elemental Sulfur (S₈)Solvent-free, avoids toxic CS₂, high atom economyRequires high temperatures, optimization for 8-membered ring nih.gov
One-Pot Aqueous SynthesisAmine + CS₂ + Oxidant (in water)Environmentally benign solvent, simplified procedureManaging solubility of starting diamine, potential for side reactions researchgate.net
Reductive CyclizationSubstituted Pyrimidine-2-thiones + NaBH₄-CF₃COOHHigh efficiency, stereoselective potentialRequires pre-functionalized precursors mdpi.org

Exploration of Undiscovered Reactivity Pathways and Transformations

The reactivity of the this compound scaffold is largely underexplored. The thiourea (B124793) moiety is known for its versatility; it can act as a nucleophile, a precursor to carbenes, and a ligand for metal coordination. Future research should aim to systematically investigate these fundamental reactivity patterns within the eight-membered ring structure.

A key area for exploration is its potential in organocatalysis. Thioureas are highly effective hydrogen-bond donors and have been successfully employed as catalysts in a wide range of organic reactions. mdpi.com Investigating the catalytic activity of chiral derivatives of this compound could lead to novel and efficient catalysts for asymmetric synthesis.

Furthermore, the diazocane ring itself can participate in unique transformations. Studies on related heterocycles have shown possibilities for unprecedented termolecular decyclization reactions and ring-opening cascades. researchgate.netmdpi.com For instance, thiazine-2-thiones can act as "masked" 1-azadienes, undergoing dimerization under microwave irradiation to form complex bicyclic frameworks. mdpi.com Investigating whether this compound can undergo similar ring-opening, rearrangement, or cycloaddition reactions could unveil novel synthetic routes to complex nitrogen- and sulfur-containing architectures. The coordination chemistry of this compound with various transition metals is another fertile ground for discovery, potentially leading to new catalysts or functional materials. rsc.org

Advancements in Material Design and Engineering Utilizing the Diazocane-2-thione Scaffold

The unique structural features of this compound make it an attractive building block for advanced materials. The thiourea group's ability to form strong hydrogen bonds and coordinate with metals suggests its utility in the design of supramolecular assemblies, coordination polymers, and functional organic materials. rsc.org

A significant future direction is the incorporation of the this compound scaffold into polymer backbones. This could be achieved through polymerization of functionalized derivatives, potentially leading to materials with enhanced thermal stability, flame retardant properties, or unique adhesive capabilities, areas where thiourea-containing compounds have shown promise. rsc.org

Moreover, the concept of a "scaffold" can be extended to biomedical applications, particularly in tissue engineering. nih.gov Biomaterial scaffolds provide the structural support for cell growth and tissue regeneration. nih.govnih.gov While not yet explored, the this compound structure could serve as a core from which to build biodegradable and biocompatible polymers. Its specific conformational properties and hydrogen-bonding capacity could be engineered to control the mechanical properties and cell-material interactions of the resulting scaffold. nih.gov

Table 2: Potential Material Applications of the this compound Scaffold
Material TypeKey Feature of ScaffoldPotential ApplicationResearch ChallengeReference
Supramolecular PolymersHydrogen-bonding capability of thioureaSelf-healing materials, responsive gelsControlling assembly in the flexible 8-membered ring rsc.org
Coordination PolymersSulfur atom as a metal-binding siteSensors, catalysts, porous materials for gas storageSynthesis of stable, well-defined network structures rsc.org
Functional PolymersIncorporation into polymer backboneFlame retardants, thermal stabilizers, adhesivesDeveloping suitable polymerization methodologies rsc.org
Biomaterial ScaffoldsPotential for biocompatibility and biodegradabilityTissue engineering, drug delivery systemsFunctionalization for biocompatibility and controlled degradation nih.govnih.gov

Integration with Emerging Technologies in Chemical Research and Synthesis

The advancement of this compound chemistry can be significantly accelerated by integrating emerging technologies. Continuous flow chemistry, in particular, offers substantial advantages over traditional batch processing for the synthesis of thioureas. mdpi.comnih.gov Flow reactors provide enhanced control over reaction parameters, improve safety when handling hazardous intermediates, and facilitate rapid optimization and scale-up. rsc.orgresearchgate.net A continuous-flow synthesis of thioureas using an aqueous polysulfide solution has been developed, demonstrating a milder and more homogeneous application of sulfur. mdpi.comnih.gov Adapting such technologies for the synthesis of this compound could overcome many of the limitations of batch synthesis.

In parallel, computational chemistry and machine learning are becoming indispensable tools in modern chemical research. In silico studies, such as Density Functional Theory (DFT) calculations, can predict reaction mechanisms, conformational preferences, and spectroscopic properties of this compound and its derivatives. mdpi.com Docking studies can predict the binding affinity of these molecules with biological targets like enzymes, guiding the design of new functional molecules. nih.gov High-throughput virtual screening and machine learning models could be employed to rapidly screen libraries of potential derivatives for desired properties, prioritizing synthetic efforts and accelerating the discovery of new applications for this versatile heterocyclic scaffold.

Q & A

Q. Q1. What are the standard synthetic routes for 1,3-Diazocane-2-thione, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves cyclization of thiourea derivatives or sulfurization of diazocane precursors. Key variables include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalysts like Lawesson’s reagent. Optimization requires iterative testing via TLC or HPLC to monitor intermediates and byproducts. For example, post-reaction washes with water can remove ionic impurities (e.g., diethylammonium chloride) . Yield improvements may involve inert atmospheres or microwave-assisted synthesis .

Q. Q2. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • NMR : ¹H NMR (DMSO-d₆) shows distinct peaks for NH (δ 10–12 ppm) and methylene groups (δ 3.5–4.5 ppm).
  • IR : Strong C=S stretch near 1200–1250 cm⁻¹.
  • MS : Molecular ion [M+H]⁺ at m/z 145.24 (calculated) .
    Cross-referencing with NIST databases ensures accuracy. Discrepancies in peak assignments may arise from tautomerism or solvent effects, requiring DFT calculations for validation .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) resolve contradictions in the reactivity of this compound in heterocyclic transformations?

Methodological Answer: Density Functional Theory (DFT) models can predict reaction pathways by calculating transition-state energies and charge distributions. For instance, discrepancies in nucleophilic substitution vs. ring-opening reactions may stem from solvent polarity effects or steric hindrance. Comparative studies using Gaussian or ORCA software, validated with experimental kinetics (e.g., Arrhenius plots), clarify mechanistic ambiguities .

Q. Q4. What strategies mitigate reproducibility challenges in synthesizing this compound derivatives for biological assays?

Methodological Answer:

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).
  • Quality Control : Purity ≥95% confirmed via HPLC (C18 column, acetonitrile/water mobile phase).
  • Documentation : Detailed logs of solvent batches, humidity, and equipment calibration. Contradictions in bioactivity data often arise from trace metal contaminants, addressed by Chelex treatment .

Data Analysis and Interpretation

Q. Q5. How should researchers address conflicting spectroscopic data from different laboratories?

Methodological Answer:

  • Step 1 : Validate instrumentation calibration using certified standards (e.g., NIST SRM 84L).
  • Step 2 : Replicate experiments under identical conditions (solvent, temperature, concentration).
  • Step 3 : Apply multivariate analysis (PCA or PLS) to identify outliers. For example, inconsistent ¹³C NMR shifts may result from deuterated solvent purity .

Q. Q6. What statistical methods are suitable for analyzing structure-activity relationships (SAR) of this compound analogs?

Methodological Answer:

  • QSAR Models : Use MLR (Multiple Linear Regression) or Random Forest algorithms to correlate substituent electronic parameters (Hammett σ) with bioactivity.
  • Validation : Leave-one-out cross-validation (LOOCV) or bootstrapping to assess model robustness. Contradictions in SAR may arise from overfitting; thus, feature selection (e.g., LASSO) is critical .

Experimental Design and Safety

Q. Q7. What safety protocols are mandatory when handling this compound in high-temperature reactions?

Methodological Answer:

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity.
  • PPE : Nitrile gloves, flame-resistant lab coats, and safety goggles.
  • Spill Management : Neutralize with 10% sodium bicarbonate before disposal. Toxicity data (e.g., LD₅₀) should be sourced from SDS sheets, as the compound is not fully validated for medical use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.